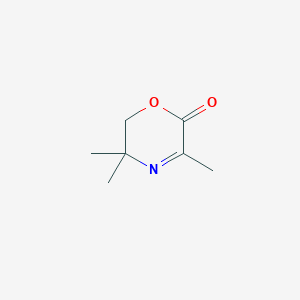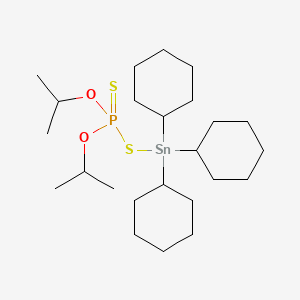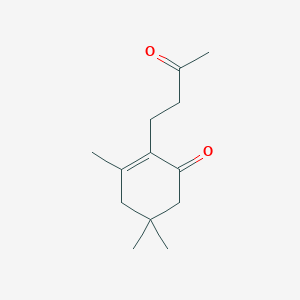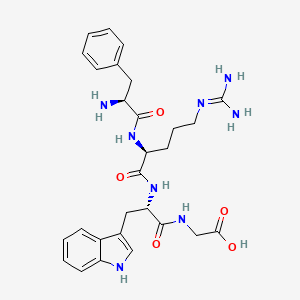
Phenylalanyl-arginyl-tryptophyl-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylalanyl-arginyl-tryptophyl-glycine is a peptide composed of four amino acids: phenylalanine, arginine, tryptophan, and glycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-arginyl-tryptophyl-glycine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc).
Coupling of Phenylalanine and Arginine: The protected phenylalanine is coupled with protected arginine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Addition of Tryptophan: The resulting dipeptide is then coupled with protected tryptophan using similar coupling reagents and conditions.
Incorporation of Glycine: Finally, the tripeptide is coupled with protected glycine to form the tetrapeptide.
After the synthesis, the protecting groups are removed using appropriate deprotection methods, such as catalytic hydrogenation or acid treatment, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity.
化学反应分析
Types of Reactions
Phenylalanyl-arginyl-tryptophyl-glycine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target the disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Substitution: Use of specific amino acid derivatives and coupling reagents like DCC and HOBt.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can yield various peptide analogs .
科学研究应用
Phenylalanyl-arginyl-tryptophyl-glycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Chemistry: Utilized in the synthesis of more complex peptides and proteins.
Industry: Employed in the development of peptide-based drugs and diagnostic tools
作用机制
The mechanism of action of phenylalanyl-arginyl-tryptophyl-glycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with melanocortin receptors, influencing melanocyte-stimulating hormone (MSH) activity and corticotropin-releasing factor (CRF) activity .
相似化合物的比较
Phenylalanyl-arginyl-tryptophyl-glycine can be compared with other similar peptides, such as:
Methionyl-glutamyl-histidyl-phenylalanyl-arginyl-tryptophyl-glycine: This heptapeptide has additional methionine and glutamic acid residues, which may enhance its biological activity.
Histidyl-phenylalanyl-arginyl-tryptophyl-glycine: This pentapeptide lacks the phenylalanine residue, potentially altering its interaction with molecular targets.
The uniqueness of this compound lies in its specific amino acid sequence, which confers distinct biological activities and potential therapeutic applications .
属性
CAS 编号 |
51031-17-5 |
|---|---|
分子式 |
C28H36N8O5 |
分子量 |
564.6 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H36N8O5/c29-20(13-17-7-2-1-3-8-17)25(39)35-22(11-6-12-32-28(30)31)27(41)36-23(26(40)34-16-24(37)38)14-18-15-33-21-10-5-4-9-19(18)21/h1-5,7-10,15,20,22-23,33H,6,11-14,16,29H2,(H,34,40)(H,35,39)(H,36,41)(H,37,38)(H4,30,31,32)/t20-,22-,23-/m0/s1 |
InChI 键 |
LRKPDXSVQHEAJR-PMVMPFDFSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)-](/img/structure/B14655664.png)
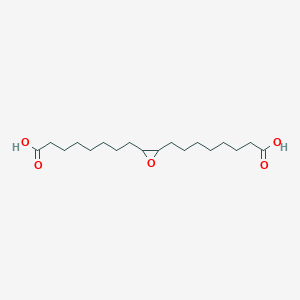
![2-[(2-Pentadecylphenoxy)methyl]oxirane](/img/structure/B14655676.png)
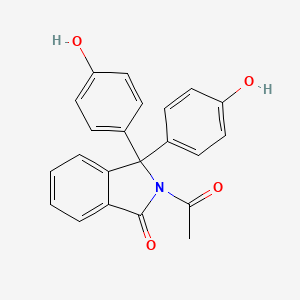
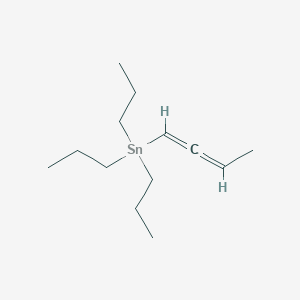
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)

![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)
